4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives engage in nucleophilic aromatic substitution reactions, serving as key intermediates in the synthesis of various chemical entities. The study by Pietra and Vitali (1972) reviews the nucleophilic aromatic substitution of the nitro-group, highlighting the synthetic utility of piperidine in creating complex molecules through addition-elimination mechanisms (Pietra & Vitali, 1972).
Synthetic Routes and Pharmaceutical Applications
The synthesis of vandetanib, an anticancer drug, exemplifies the importance of piperidine derivatives in pharmaceutical synthesis. Mi (2015) analyzed various synthetic routes, demonstrating how modifications of piperidine structures can lead to significant improvements in yield and commercial viability for industrial production (Mi, 2015).
Biological Activities and Drug Discovery
Research on piperidine derivatives explores their potential as therapeutic agents. A review by Rathi et al. (2016) discusses piperazine (a closely related compound to piperidine) derivatives across a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. This highlights the versatility of piperidine structures in medicinal chemistry and drug design (Rathi et al., 2016).
Mechanistic Studies in Pharmacology
Sikazwe et al. (2009) investigated the role of piperazine and piperidine pharmacophoric groups in enhancing the potency and selectivity of compounds targeting D2-like receptors. This study underscores the significance of these heterocycles in the development of antipsychotic agents, providing insights into the structural requirements for receptor affinity and activity (Sikazwe et al., 2009).
Properties
IUPAC Name |
4-[2-(4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-13-3-5-15(6-4-13)17-12-9-14-7-10-16-11-8-14;/h3-6,14,16H,2,7-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXZMPSEPYOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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